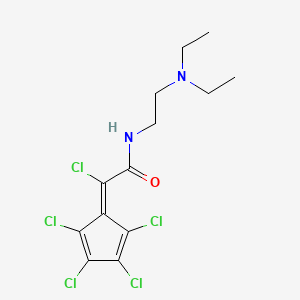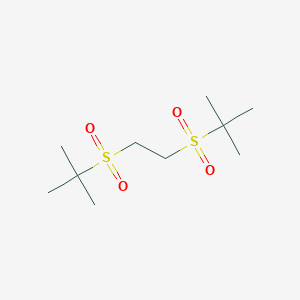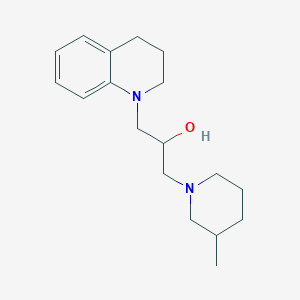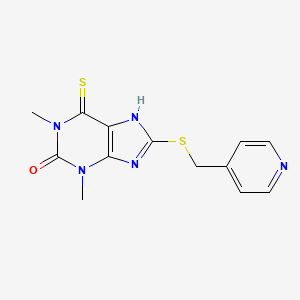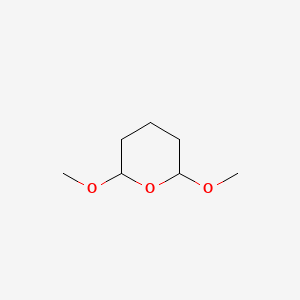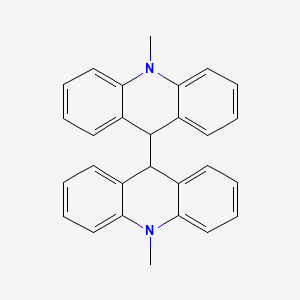
9,9'-Biacridine, 9,9',10,10'-tetrahydro-10,10'-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- is a novel compound that has gained attention due to its unique structural and electronic properties. This compound is part of the acridine family, known for its applications in organic electronics and photonics. The presence of tetrahydro and dimethyl groups enhances its stability and electron-donating capabilities, making it a valuable component in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- typically involves a one-pot C-H arylation procedureThe reaction conditions often include the use of palladium catalysts and aryl halides under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biacridine derivatives with additional oxygen-containing functional groups, while reduction can lead to fully saturated biacridine compounds .
Aplicaciones Científicas De Investigación
9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- has several scientific research applications:
Chemistry: Used as a donor unit in the construction of thermally activated delayed fluorescence (TADF) molecules for organic light-emitting diodes (OLEDs).
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the development of high-efficiency, solution-processable OLEDs.
Mecanismo De Acción
The mechanism by which 9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- exerts its effects is primarily through its electron-donating properties. This compound can facilitate the transfer of electrons in various chemical and biological systems. The molecular targets often include electron-deficient species, and the pathways involved are typically related to redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydroacridine: Known for its good electron-donating properties and potential for chemical modifications.
Diphenylsulfone: Often used as an acceptor fragment in donor-acceptor molecules.
Benzophenone: Another common acceptor fragment used in similar applications.
Uniqueness
What sets 9,9’-Biacridine, 9,9’,10,10’-tetrahydro-10,10’-dimethyl- apart is its unique combination of tetrahydro and dimethyl groups, which enhance its stability and electron-donating capabilities. This makes it particularly effective in applications requiring high efficiency and stability, such as in OLEDs .
Propiedades
Número CAS |
3295-69-0 |
|---|---|
Fórmula molecular |
C28H24N2 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
10-methyl-9-(10-methyl-9H-acridin-9-yl)-9H-acridine |
InChI |
InChI=1S/C28H24N2/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28/h3-18,27-28H,1-2H3 |
Clave InChI |
SDNWWZBEPDFOTO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)C4C5=CC=CC=C5N(C6=CC=CC=C46)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzylidene-9-phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14734400.png)

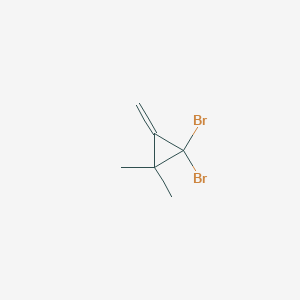


![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
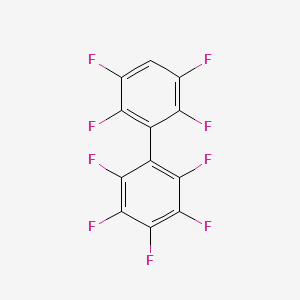
![1,6-Dioxaspiro[4.5]decan-2-one](/img/structure/B14734447.png)
